molecular formula C12H15F2N3S B11759399 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11759399
M. Wt: 271.33 g/mol
InChI Key: ZSPIACOYOFJTKM-UHFFFAOYSA-N
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Description

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their functionalization and coupling.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Fluorination: The fluorination of the pyrazole and thiophene rings is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reaction: The final step involves the coupling of the fluorinated pyrazole and thiophene intermediates using a suitable amine coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and thiophene rings.

    Reduction: Reduction reactions can target the fluorinated positions, potentially replacing fluorine atoms with hydrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: De-fluorinated analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorinated groups may enhance binding affinity and specificity, while the pyrazole and thiophene rings provide structural stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine: Lacks fluorine atoms, making it less reactive.

    [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine: Similar structure but with different substitution patterns.

Uniqueness

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to its dual fluorination, which enhances its reactivity and potential for various applications. The combination of pyrazole and thiophene rings also provides a versatile framework for further functionalization and study.

Properties

Molecular Formula

C12H15F2N3S

Molecular Weight

271.33 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine

InChI

InChI=1S/C12H15F2N3S/c1-3-17-12(14)10(8(2)16-17)7-15-6-9-4-5-11(13)18-9/h4-5,15H,3,6-7H2,1-2H3

InChI Key

ZSPIACOYOFJTKM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCC2=CC=C(S2)F)F

Origin of Product

United States

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